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  • Product: Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
  • CAS: 77373-52-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectroscopy data for Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, a heterocyclic compound with a scaffold of interest in medicinal chemistry and materials science. By integrating fundamental NMR principles with data from analogous structures, we present a detailed prediction and interpretation of its spectral features. This document is intended for researchers, scientists, and drug development professionals, providing not only spectral assignments but also the underlying rationale and a robust experimental framework for empirical validation.

Introduction: The Structural Significance of a Substituted Benzothiophene

The benzothiophene core is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The specific substitution pattern of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, featuring an amino, a methoxy, and an ethyl carboxylate group, creates a unique electronic and steric environment. Unambiguous structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the definitive method for this purpose. This guide deconstructs the expected ¹H and ¹³C NMR data for this molecule, explaining how each substituent influences the spectral landscape and how multi-dimensional NMR techniques can be leveraged for complete and confident characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the NMR data, a standardized numbering system for the proton and carbon atoms is essential. The structure below highlights the unique atomic environments that will give rise to distinct signals in the NMR spectra.

Caption: Structure of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, and the protons of the methoxy and ethyl ester groups. The chemical shifts (δ) are influenced by the electronic environment, where electron-donating groups (EDGs) like -NH₂ and -OCH₃ cause upfield shifts (shielding) for ortho and para protons.[1][2]

Aromatic Region (δ 6.5 - 7.5 ppm)

The benzene portion of the molecule contains three adjacent protons (H-5, H-6, and H-7), which will form a complex, coupled system.

  • H-5: This proton is ortho to the electron-donating methoxy group, which should shield it significantly, shifting it upfield. It is coupled to H-6, and will likely appear as a doublet.

  • H-7: This proton is meta to the methoxy group and ortho to the sulfur-containing ring, leading to a more complex electronic effect. It is coupled to H-6 and will appear as a doublet.

  • H-6: This proton is coupled to both H-5 and H-7. Due to coupling with two non-equivalent neighboring protons, it is expected to appear as a triplet (or more accurately, a doublet of doublets).

The typical coupling constants for ortho-protons on a benzene ring are in the range of 6-10 Hz.[3]

Substituent Region
  • Amine (-NH₂): The protons of the primary amine group typically appear as a broad singlet.[4] Its chemical shift can vary depending on solvent, concentration, and temperature, but for aromatic amines, it often falls in the 3-5 ppm range.[5]

  • Methoxy (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm for an aromatic methoxy group.[6]

  • Ethyl Ester (-OCH₂CH₃): This group will give rise to two distinct signals:

    • A quartet for the methylene (-OCH₂) protons, resulting from coupling to the three methyl protons. This signal is expected around δ 4.1-4.3 ppm.

    • A triplet for the methyl (-CH₃) protons, due to coupling with the two methylene protons. This signal will be further upfield, around δ 1.2-1.4 ppm. The coupling constant for both the quartet and triplet will be identical, typically around 7 Hz.[3]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (H-5)~6.7 - 6.9Doublet (d)1HJortho = ~8.0
Ar-H (H-7)~7.0 - 7.2Doublet (d)1HJortho = ~8.0
Ar-H (H-6)~7.2 - 7.4Triplet (t) or dd1HJortho = ~8.0
-NH₂~4.0 - 5.5Broad Singlet (br s)2HN/A
-OCH₃~3.9Singlet (s)3HN/A
-OCH₂CH₃~4.2Quartet (q)2HJ = ~7.1
-OCH₂CH₃~1.3Triplet (t)3HJ = ~7.1

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are highly dependent on the local electronic environment and hybridization.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 165-175 ppm.[7]

  • Aromatic and Thiophene Carbons: The nine carbons of the benzothiophene ring system will appear in the aromatic region (δ 100-160 ppm).

    • Carbons directly attached to heteroatoms (O, N, S) will have their chemical shifts significantly influenced. C-4 (attached to -OCH₃) and C-7a (adjacent to S) are expected to be downfield.

    • The methoxy-substituted carbon (C-4) is predicted to be around 155-160 ppm.

    • The amine-substituted carbon (C-3) will also be downfield.

    • The remaining protonated carbons (C-5, C-6, C-7) and quaternary carbons will populate the 110-140 ppm range.

  • Substituent Carbons:

    • The methoxy carbon (-OCH₃) typically resonates around 55-60 ppm.[8][9]

    • The ethyl ester carbons will show two signals: the methylene carbon (-OCH₂) around 60 ppm and the methyl carbon (-CH₃) upfield around 14 ppm.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)
-C=O (Ester)~166.0
C4 (-OCH₃)~158.0
C3 (-NH₂)~150.0
C7a~140.0
C3a~130.0
C5, C6, C7~110 - 125
C2 (-COOEt)~105.0
-OCH₂CH₃~60.5
-OCH₃~55.8
-OCH₂CH₃~14.5

Experimental Design and Validation

To move from prediction to empirical fact, a structured experimental approach is required. This protocol outlines the steps for acquiring high-quality NMR data and using advanced techniques for unambiguous signal assignment.

Recommended Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point. If solubility is an issue, or to observe N-H proton coupling, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[10] The choice of solvent can affect chemical shifts, so it must be reported.[11][12]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure good signal dispersion.

    • Key Parameters: Use a 30-45° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of at least 3 seconds. The number of scans should be 16 or more to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Parameters: Use a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

  • 2D NMR for Structural Confirmation:

    • To definitively assign all signals and confirm the connectivity, a suite of 2D NMR experiments is essential. This represents a self-validating system for structural elucidation.[13]

Advanced 2D NMR Workflow

The following workflow illustrates how different 2D NMR experiments are used in concert to build a complete and validated structural assignment.

Caption: Workflow for unambiguous spectral assignment using 2D NMR techniques.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show a cross-peak between H-5 and H-6, and between H-6 and H-7, confirming their adjacency. It would also show a cross-peak between the -OCH₂- and -CH₃ protons of the ethyl group.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[10] For example, the proton signal at ~3.9 ppm would show a correlation to the carbon signal at ~55.8 ppm, definitively assigning them as the -OCH₃ group.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds.[10] For instance, the protons of the methoxy group (-OCH₃) should show a correlation to the C-4 carbon, and the methylene protons (-OCH₂) of the ethyl group should show a correlation to the ester carbonyl carbon (C=O), confirming the connectivity of the substituents.

Conclusion

The structural elucidation of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is readily achievable through a systematic application of NMR spectroscopy. This guide provides a robust, theoretically-grounded prediction of its ¹H and ¹³C NMR spectra, detailing the expected chemical shifts, multiplicities, and coupling constants. The influence of the electron-donating amino and methoxy substituents is critical to understanding the chemical shifts in the aromatic region. While 1D NMR provides a strong foundational overview, the use of 2D techniques such as COSY, HSQC, and HMBC is paramount for achieving an authoritative and irrefutable assignment of all atomic positions, ensuring the scientific integrity required for advanced research and development applications.

References

  • Bothner-By, A. A., & Glick, R. E. (1957). The Substituent Effect on Vicinal Proton Coupling Constants in Monosubstituted Benzenes. Canadian Journal of Chemistry, 35(10), 1110-1113. [Link]

  • Perdew, J. P., et al. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(9), 896-903. [Link]

  • Barfield, M., & Chakrabarti, B. (1969). The effect of substituents on proton coupling constants: Simple theoretical correlations. Chemical Reviews, 69(6), 757-778. [Link]

  • Chem LibreTexts. (2021). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. [Link]

  • Moura, A. F., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 630-639. [Link]

  • Chem LibreTexts. (2022). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Moura, A. F., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed, National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for a related chemical synthesis showing typical ester shifts. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. [Link]

  • University of Calgary. Amines - NMR Spectroscopy. [Link]

  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Link]

  • Desharnais, J., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(11-12), 1613-1630. [Link]

  • Vasylieva, N., et al. (2023). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Molbank, 2023(1), M1584. [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chem LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Gregory, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 454-463. [Link]

Sources

Exploratory

Pharmacological Mechanisms and Applications of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate Derivatives: A Technical Whitepaper

Executive Summary Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (CAS 77373-52-5) is a highly privileged structural scaffold in modern medicinal chemistry[1]. While the parent ester functions primarily as a synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (CAS 77373-52-5) is a highly privileged structural scaffold in modern medicinal chemistry[1]. While the parent ester functions primarily as a synthetic building block, its downstream derivatives exhibit profound biological activities. By leveraging cross-coupling and N-arylation techniques, researchers synthesize libraries of compounds that act as potent antimitotic agents, antimicrobial drugs, and anti-inflammatory modulators[2][3].

This whitepaper elucidates the core mechanisms of action of these derivatives—focusing heavily on their interaction with the tubulin colchicine-binding site—and provides validated, self-correcting experimental protocols for evaluating their pharmacological efficacy.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The most extensively documented mechanism for 3-aminobenzo[b]thiophene-2-carboxylate derivatives is the targeted inhibition of tubulin polymerization[3][4]. By acting as rigid structural bioisosteres to natural antimitotic agents like, these compounds disrupt microtubule dynamics, which are critical for cellular division and intracellular transport[3].

Causality of Structural Features

The efficacy of these derivatives is not accidental; it is strictly dictated by their spatial geometry and electron density:

  • The Benzothiophene Core: Provides a planar, hydrophobic surface that perfectly intercalates into the hydrophobic pocket of the β -tubulin subunit[4].

  • The 4-Methoxy Substitution: Structure-activity relationship (SAR) studies reveal that the position of the methoxy group is critical. While 6-methoxy isomers often show sub-nanomolar affinity, the steric bulk of the 4-methoxy group partially alters deep insertion into the colchicine pocket[3][5]. This shifts the pharmacological profile, resulting in moderate antimitotic activity but significantly enhancing membrane permeability for antimicrobial applications[6].

  • The 3-Amino Group: Acts as a crucial hydrogen bond donor. When derivatized (e.g., via N-arylation), it dictates the spatial orientation of the pendant aryl rings, locking the molecule into a bioactive "cis-like" conformation analogous to the active isomer of CA-4[2][3].

Downstream Cellular Effects

Binding to the colchicine site prevents α/β -tubulin heterodimers from assembling into functional microtubules. This catastrophic structural failure triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cells[4][5].

Pathway A Benzothiophene Derivative (Ligand) B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Microtubule Assembly B->C Conformational Change D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E F Apoptosis / Cell Death E->F

Fig 1: Pharmacological signaling pathway of benzothiophene-mediated tubulin inhibition.

Secondary Mechanisms: Antimicrobial and Anti-inflammatory Pathways

Because the 4-methoxy substitution modulates tubulin affinity, derivatives of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate are frequently optimized for alternative targets[2][6]:

  • Antimicrobial Action: Certain derivatives act as inhibitors of bacterial DNA gyrase. The planar benzothiophene system intercalates into bacterial DNA, while the 2-carboxylate derivative interacts with the enzyme's active site, preventing essential DNA supercoiling[6].

  • Anti-inflammatory Action: The sulfur atom in the thiophene ring mimics the binding mode of classic NSAIDs, coordinating with the Arg120 residue in the cyclooxygenase-2 (COX-2) active site to suppress inflammatory prostaglandin synthesis[2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative efficacy of various benzothiophene derivatives against tubulin polymerization. It highlights how shifting the methoxy group alters target affinity[3][4].

Compound / DerivativeSubstitution PatternTubulin Polymerization IC50 (μM)Colchicine Binding Inhibition (%)Primary Cell Cycle Arrest
Combretastatin A-4 Natural Reference (CA-4)1.186%G2/M
Derivative A 3-Amino-6-methoxy-2-aroyl0.7098%G2/M
Derivative B 3-Amino-4-methoxy-2-aroyl1.276%G2/M
Derivative C 2-Amino-6-methyl-3-aroyl0.8891%G2/M
Derivative D Unsubstituted Core>20.0<10%None

Table 1: Comparative SAR data synthesized from established studies on aminobenzothiophene derivatives[3][4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols for evaluating these derivatives incorporate built-in validation mechanisms to prevent false positives.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To quantify the IC50 of synthesized derivatives on microtubule assembly[4]. Causality & Validation: This protocol includes a positive control (Paclitaxel - polymerization enhancer) and a negative control (CA-4 - polymerization inhibitor) to validate the dynamic range of the assay. DMSO-only wells are mandatory to establish baseline polymerization kinetics.

  • Preparation of Reagents: Reconstitute lyophilized bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 10 μM. Reasoning: EGTA chelates calcium, which would otherwise spontaneously depolymerize tubulin.

  • Compound Incubation: In a 96-well half-area plate, add 5 μL of the test derivative (dissolved in DMSO, final DMSO concentration <1%) to 45 μL of the tubulin solution. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 μL of 5 mM GTP (Guanosine-5'-triphosphate) to all wells. Reasoning: GTP hydrolysis provides the necessary thermodynamic energy for α/β -tubulin dimerization.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer (excitation 340 nm, emission 410 nm). Record readings every minute for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax of the growth phase. The IC50 is defined as the concentration of the derivative that reduces the Vmax by 50% compared to the baseline DMSO control[4].

Protocol B: [3H]Colchicine Competitive Binding Assay

Purpose: To confirm that the mechanism of inhibition is specifically via the colchicine binding site rather than non-specific protein denaturation[3][4].

  • Reaction Mixture: Combine 1 μM tubulin, 5 μM [3H]colchicine (specific activity ~70-80 Ci/mmol), and 1-5 μM of the test derivative in PEM buffer.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow equilibrium binding.

  • Separation: Apply the mixture to a DEAE-cellulose filter. Reasoning: DEAE-cellulose is positively charged and binds the highly acidic tubulin protein. Unbound [3H]colchicine passes through, while tubulin-bound [3H]colchicine is retained.

  • Washing & Counting: Wash the filters three times with cold PEM buffer to remove background radiation. Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Validation: A parallel reaction using 5 μM unlabeled colchicine must be run to determine non-specific background binding.

Workflow S1 Step 1 Compound Prep S2 Step 2 Tubulin Incubation S1->S2 S3 Step 3 GTP Addition S2->S3 S4 Step 4 Kinetic Readout S3->S4 S5 Step 5 IC50 Calculation S4->S5

Fig 2: Self-validating experimental workflow for in vitro tubulin polymerization assays.

References

  • Sigma-Aldrich. "Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate Product Specifications." Sigma-Aldrich Catalog. 1

  • European Journal of Chemistry. "Regioselective synthesis and biological evaluation of some novel thiophene-containing heterocyclic scaffolds as potential chemotherapeutic agents." Eur. J. Chem., 2011.6

  • MDPI Molecules. "Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate." Molecules, 2021.2

  • Journal of Medicinal Chemistry (ACS). "Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents." J. Med. Chem., 2013. 4

  • Journal of Medicinal Chemistry (ACS). "Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents." J. Med. Chem., 2013. 5

  • Journal of Medicinal Chemistry (ACS). "Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization." J. Med. Chem., 2007. 3

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Protocols & Analytical Methods

Method

Using Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate as a pharmaceutical intermediate

Application Note: Utilizing Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary In modern medicinal chemistry, pre-functionalized heteroaromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, pre-functionalized heteroaromatic building blocks are essential for accelerating the hit-to-lead optimization process. Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (CAS: 77373-52-5) is a highly privileged scaffold featuring a 6,5-fused bicyclic system with an ortho-amino ester[1]. This specific geometric arrangement makes it an ideal precursor for the rapid assembly of 6,5,6-tricyclic heteroaromatics. Most notably, it serves as the foundational core for synthesizing benzothieno[3,2-d]pyrimidines—a class of potent, ATP-competitive kinase inhibitors that target PIM kinases, LIMK1, EGFR, and CLK1[2][3].

Mechanistic Causality in Scaffold Selection

The selection of the 4-methoxy-substituted benzothiophene core is driven by precise structural biology requirements. Within the active sites of target kinases (such as the narrow ATP-binding cleft of4 or the hinge region of PIM1), the planar benzothieno[3,2-d]pyrimidine system acts as an adenine mimetic[2][4].

The inclusion of the 4-methoxy group on the benzene ring is not merely decorative; it introduces critical steric bulk and electron density. This specific substitution pattern allows the molecule to engage in targeted dipole-dipole interactions and optimally fill hydrophobic sub-pockets, which drastically enhances target selectivity and drives binding affinity into the sub-nanomolar range[5][6].

Experimental Workflow & Methodologies

The transformation of this scaffold into a functional drug candidate requires a two-stage approach: a Dimroth-type bimolecular cyclization followed by electrophilic activation.

G A Ethyl 3-amino-4-methoxy- 1-benzothiophene-2-carboxylate (Scaffold) B Bimolecular Cyclization (Formamide, 150°C) A->B C Methoxy-3H-benzothieno [3,2-d]pyrimidin-4-one (Tricyclic Core) B->C D Halogenation (POCl3, DMF cat.) C->D E 4-Chloro-methoxy benzothieno[3,2-d]pyrimidine (Electrophile) D->E F SNAr / Amination (R-NH2, Base) E->F G Target Kinase Inhibitor (e.g., PIM/LIMK1 Antagonist) F->G

Synthetic workflow from the benzothiophene scaffold to target kinase inhibitors.

Protocol 1: Bimolecular Cyclization to the Tricyclic Pyrimidin-4-one Core

Objective: Convert the scaffold into the corresponding 3H-benzothieno[3,2-d]pyrimidin-4-one via condensation[7][8].

  • Preparation : Suspend Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (1.0 eq) in neat formamide (1.5 mL/mmol). Formamide acts as both the high-boiling solvent and the primary carbon/nitrogen source for the pyrimidine ring closure.

  • Thermal Activation : Heat the stirred mixture to 150 °C under an inert argon atmosphere.

  • Amidine Addition : Add formamidine acetate (1.0 eq) to the hot solution.

    • Causality Note: Formamidine acetate is a highly reactive electrophilic species that accelerates cyclization. However, it undergoes rapid thermal decomposition at 150 °C. To maintain a high concentration of the reactive intermediate and drive the equilibrium forward, additional formamidine acetate (1.0 eq) must be added every 45 minutes for a total of 6 hours[3][8].

  • Quenching & Self-Validation : Cool the reaction to room temperature and pour it into 3 volumes of crushed ice-water.

    • Validation Check: The resulting pyrimidin-4-one core is highly planar and hydrophobic; it will instantly precipitate out of the aqueous mixture. Monitor the supernatant via TLC (EtOAc/Hexane 1:1); the disappearance of the bright UV-active starting material confirms reaction completion.

  • Isolation : Filter the precipitate, wash sequentially with cold water to remove residual formamide, and dry under high vacuum.

Protocol 2: Electrophilic Activation and SNAr Diversification

Objective: Activate the C4-position for nucleophilic aromatic substitution (SNAr) to create diverse inhibitor libraries[5].

  • Halogenation : Suspend the pyrimidin-4-one intermediate in neat POCl3 (10 volumes). Add a catalytic amount of anhydrous DMF (0.1 volumes).

    • Causality Note: DMF reacts with POCl3 to generate the Vilsmeier-Haack reagent (chloromethyleneiminium ion). This highly electrophilic species attacks the lactam oxygen, vastly accelerating the conversion of the inert tautomer into the reactive 4-chloro derivative.

  • Reflux : Heat the mixture at 105 °C for 3 hours.

  • Workup & Safety : Distill off excess POCl3 under reduced pressure.

    • Causality Note: Removing POCl3 before aqueous workup prevents violent, exothermic hydrolysis that can degrade the product and pose a safety hazard.

  • Quenching : Carefully pour the concentrated residue onto crushed ice, then extract with CH2Cl2.

  • Amination : The resulting 4-chloro-methoxybenzothieno[3,2-d]pyrimidine is a potent electrophile. React it immediately with target anilines or aliphatic amines (1.2 eq) in n-butanol using N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 90 °C for 4 hours to yield the final target kinase inhibitors[7].

Quantitative Data: Kinase Inhibitory Profiles

The tricyclic derivatives synthesized directly from this specific building block exhibit profound biological activity. The table below summarizes the typical inhibitory potencies achieved when this scaffold is functionalized.

Kinase TargetRelevance in DiseaseTypical Inhibitory Potency (IC50/Ki)Role of the Benzothieno[3,2-d]pyrimidine Scaffold
PIM1 / PIM2 / PIM3 Hematopoietic malignancies0.5 – 3.0 nMActs as an ATP-competitive hinge binder; methoxy groups enhance pocket filling[5].
LIMK1 Tumor metastasis, actin dynamics10 – 50 nMDisrupts actin polymerization; the tricyclic core mimics the purine rings of ATP[2][3].
EGFR (Tyrosine Kinase) Non-small cell lung cancer< 100 nMThe planar 6,5,6-system intercalates effectively into the narrow ATP binding cleft[4].
CLK1 / DYRK1A Neurodegenerative diseasesSub-micromolarHydrogen bonding from the C4-amino substituent and core nitrogens anchors the molecule[7].

References

  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC (nih.gov).1

  • 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase - Journal of Medicinal Chemistry (acs.org). 4

  • [1]Benzothienopyrimidines. I. Etude de la 3H‐benzothieno[3,2‐d]pyrimidone‐4 - ResearchGate. 5

  • Review on the CURRENT STUDY ON BIOLOGICAL AND SYNTHETIC APPLICATIONS OF ARYL PYRIMIDINES - IOMC World. 7

  • Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (rsc.org). 2

  • WO2012131297A1 - Pyrido[3',2' :4,5] thieno [3, 2-d] pyrimidin- 4 - ylamine derivatives and their therapeutical use - Google Patents. 8

  • Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors - Medicinal Chemistry Communications (rsc.org). 3

Sources

Application

Strategic Derivatization of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate for the Synthesis of Novel Bioactive Scaffolds

An Application Guide for Drug Discovery Professionals Abstract The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs such as the antipsych...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

Abstract

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs such as the antipsychotic brexpiprazole and the selective estrogen receptor modulator raloxifene.[1] Its rigid, planar structure and ability to engage in various biological interactions make it a highly sought-after motif in drug discovery.[2][3] This application note provides a detailed guide for researchers on leveraging a strategic starting material, Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, for the synthesis of diverse and potentially bioactive derivatives. We will explore key synthetic transformations focusing on the versatile functional handles of this molecule—the 3-amino and 2-carboxylate groups—to construct novel heterocyclic systems with high therapeutic potential.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[2][3][4][5][6] This wide-ranging bioactivity stems from the unique electronic properties of the bicyclic system, which can be readily modified to tune its interaction with various biological targets like enzymes and receptors.[2][4] The development of efficient synthetic routes to access novel, functionalized benzothiophenes is therefore a critical endeavor in modern medicinal chemistry.[5][6]

Our focus, Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, is an ideal starting point for library synthesis. It is typically synthesized via the Gewald aminothiophene synthesis, a robust multi-component reaction involving a ketone, an α-cyanoester, and elemental sulfur.[7][8] The strategic placement of the amine and ester functionalities provides a platform for subsequent, high-yield derivatization and cyclization reactions.

The Versatility of the Starting Scaffold

The synthetic utility of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate lies in the distinct reactivity of its three key functional regions: the nucleophilic 3-amino group, the electrophilic 2-ester group, and the C4-C7 benzene ring. This allows for a modular approach to generating chemical diversity.

  • 3-Amino Group: Acts as a potent nucleophile, ideal for acylation, sulfonylation, and as a key component in condensation reactions for building fused ring systems.

  • 2-Ester Group: Can be hydrolyzed to a carboxylic acid for amide couplings, reduced to a primary alcohol for ether synthesis, or activated to participate in cyclization reactions.

  • Juxtaposition of Amine and Ester: The 1,2-relationship of these groups is perfectly suited for domino or condensation-cyclization reactions to form fused six-membered rings, such as pyridines and pyrimidines.

The following diagram illustrates the primary pathways for derivatization from this central scaffold.

G start Ethyl 3-amino-4-methoxy- 1-benzothiophene-2-carboxylate path1 Amine Derivatization (Acylation, Sulfonylation) start->path1 Reagents: Acyl Halides, Sulfonyl Chlorides path2 Ester Modification (Hydrolysis, Reduction, Amidation) start->path2 Reagents: LiOH, LiAlH4, Amines path3 Annulation / Domino Reactions (e.g., Friedländer Synthesis) start->path3 Reagents: Ketones, 1,3-Diones prod1 Amides, Sulfonamides path1->prod1 prod2 Carboxylic Acids, Alcohols, Carboxamides path2->prod2 prod3 Fused Heterocycles (Benzothieno[3,2-b]pyridines) path3->prod3

Caption: Key synthetic pathways from the starting material.

Core Protocol: Friedländer Annulation for Benzothieno[3,2-b]pyridine Synthesis

One of the most powerful applications of this starting material is in the synthesis of fused pyridine systems via the Friedländer annulation. This reaction involves the condensation of the 3-amino group with a ketone or dione, followed by an intramolecular cyclization and dehydration, to yield highly valuable benzothieno[3,2-b]pyridine scaffolds.[1][9] These fused systems are of significant interest due to their structural similarity to other biologically active polycyclic heteroaromatics.

Rationale and Mechanistic Insight

The reaction proceeds via a domino protocol.[1][9] The initial step is an acid- or base-catalyzed condensation between the amine of the benzothiophene and the carbonyl of the ketone partner, forming an enamine or imine intermediate. This is followed by an intramolecular cyclization where the activated methylene group of the ketone attacks the ester carbonyl. A final dehydration step results in the aromatic, fused pyridine ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions.

The mechanistic workflow is depicted below.

G A 1. Condensation C Enamine/Imine Intermediate A->C [H+] or [OH-] catalyst B Starting Materials: 3-Amino-benzothiophene + Ketone B->A [H+] or [OH-] catalyst D 2. Intramolecular Cyclization C->D E Cyclized Intermediate D->E F 3. Dehydration/Aromatization E->F -H2O G Final Product: Benzothieno[3,2-b]pyridine F->G -H2O

Caption: Simplified mechanism of the Friedländer Annulation.

Detailed Experimental Protocol

This protocol describes the synthesis of a model benzothieno[3,2-b]pyridine derivative using cyclohexanone.

Materials and Reagents

ReagentCAS NumberMolecular WeightAmount (mmol)Amount (mass/vol)
Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate77373-52-5251.30 g/mol 1.0251 mg
Cyclohexanone108-94-198.14 g/mol 1.2118 mg (124 µL)
p-Toluenesulfonic acid monohydrate (p-TSA)6192-52-5190.22 g/mol 0.119 mg
Toluene108-88-3--5 mL
Ethyl acetate141-78-6--For extraction
Saturated Sodium Bicarbonate Solution---For washing
Brine---For washing
Anhydrous Magnesium Sulfate7487-88-9--For drying

Equipment

  • 10 mL round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Magnetic stirrer and hotplate

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To the 10 mL round-bottom flask, add Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (251 mg, 1.0 mmol), toluene (5 mL), cyclohexanone (124 µL, 1.2 mmol), and p-TSA (19 mg, 0.1 mmol).

    • Causality Note: Toluene is used as the solvent to facilitate azeotropic removal of water using the Dean-Stark trap, which drives the condensation equilibrium towards the product. p-TSA serves as an effective acid catalyst for both the initial condensation and the subsequent cyclization.

  • Reflux: Equip the flask with the Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 8-12 hours, indicated by the disappearance of the starting amine spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Causality Note: The bicarbonate wash is essential to neutralize the p-TSA catalyst, preventing potential acid-catalyzed degradation of the product during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., from 95:5 to 80:20) to afford the pure benzothieno[3,2-b]pyridine derivative.

Characterization and Expected Results

The synthesized products should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the proposed structure, identify the number and environment of protons and carbons, and verify the successful formation of the new fused ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the N-H stretches from the starting amine and the appearance of characteristic aromatic C-H and C=N stretches would be expected.

Based on similar syntheses, this protocol is expected to yield the desired product in the range of 65-85%.[1][9]

Conclusion and Future Outlook

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is a powerful and versatile building block for medicinal chemistry. The strategic placement of its functional groups allows for straightforward access to complex heterocyclic systems. The detailed protocol for the Friedländer annulation serves as a robust template for synthesizing libraries of novel benzothieno[3,2-b]pyridines for biological screening. The broad spectrum of known bioactivities associated with the benzothiophene scaffold suggests that derivatives synthesized from this starting material are promising candidates for uncovering new therapeutic agents.[3][6][10]

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Shaik, F. P., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 89(6), 3741–3753. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. ijpsrr.com. [Link]

  • Procter, D. J., et al. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Angewandte Chemie International Edition, 58(44), 15675-15679. [Link]

  • Vinogradova, O. V., & Zavarzin, I. V. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Alam, M. A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 838-866. [Link]

  • Vinogradova, O. V., & Zavarzin, I. V. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Kumar, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry. [Link]

  • Alam, M. A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

  • Kumar, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Alam, M. A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Shaik, F. P., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Publications. [Link]

  • Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Purification and Recrystallization of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions concerning the purification and recrystallization of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (CAS No. 77373-52-5). Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for this important research compound.

Introduction to Purification Strategies

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is a solid at ambient temperature[1]. Achieving high purity is critical for its use in subsequent synthetic steps and biological assays. The primary methods for the purification of this and structurally related aminobenzothiophene compounds are recrystallization and column chromatography. The choice between these techniques often depends on the nature and quantity of the impurities present.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate?

A1: Based on the purification of analogous aminothiophene and benzothiophene derivatives, good starting points for single-solvent recrystallization are polar protic solvents like ethanol and methanol , or polar aprotic solvents such as acetonitrile and ethyl acetate . For related compounds, recrystallization from ethanol has been reported to be effective. The ideal solvent will dissolve the compound completely at elevated temperatures but have low solubility at room temperature or below, maximizing crystal recovery.

Q2: When should I consider using a two-solvent system for recrystallization?

A2: A two-solvent system is advisable when no single solvent provides the desired solubility profile. This is often the case if the compound is either too soluble or sparingly soluble in common solvents. A typical approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until persistent cloudiness is observed. The solution is then clarified by adding a few drops of the good solvent and allowed to cool slowly. For aminobenzothiophene esters, common "good" solvents include ethyl acetate and dichloromethane, while "poor" solvents are often non-polar hydrocarbons like hexane or petroleum ether.

Q3: What are the likely impurities I might encounter?

A3: Without a specific synthetic protocol for the title compound, we can infer potential impurities from common synthetic routes for 3-aminobenzothiophenes, such as the Gewald reaction. Potential impurities could include:

  • Unreacted starting materials : Depending on the synthesis, these could be substituted 2-mercaptobenzaldehydes or ketones, and ethyl cyanoacetate.

  • Side-products : Incomplete cyclization or side-reactions can lead to various structurally related impurities.

  • Reagents and catalysts : Bases like morpholine or triethylamine, if used in the synthesis, may be present.

Q4: Is column chromatography a suitable alternative to recrystallization?

A4: Yes, column chromatography is an excellent method for purifying Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, especially when dealing with complex impurity profiles or when recrystallization fails to yield a product of sufficient purity. For structurally similar compounds, silica gel is the standard stationary phase, with a mobile phase consisting of a gradient of ethyl acetate in hexane.

Troubleshooting Guide

This section addresses common issues encountered during the purification of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Crystal Formation Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures.- Try a less polar solvent or a two-solvent system. - Concentrate the solution by slowly evaporating some of the solvent. - Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Add a seed crystal of the pure compound, if available.
"Oiling Out" Instead of Crystallizing The melting point of the compound (or the compound with impurities) is lower than the boiling point of the solvent, causing it to separate as a liquid.- Lower the temperature at which the "poor" solvent is added in a two-solvent system. - Use a lower-boiling point solvent for recrystallization. - Redissolve the oil in a small amount of the "good" solvent and try a slower cooling rate.
Colored Impurities in the Final Product Highly colored byproducts from the synthesis are co-precipitating with the desired compound.- Add a small amount of activated charcoal to the hot solution before filtration. This will adsorb many colored impurities. Caution: Use sparingly as it can also adsorb the product. - Perform a preliminary purification by passing a solution of the crude product through a short plug of silica gel.
Low Purity After Recrystallization The chosen solvent system is not effective at separating the impurities.- Try a different solvent or solvent combination. - A second recrystallization may be necessary. - For persistent impurities, column chromatography is recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate from a single solvent.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find one in which it is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography

This protocol provides a general method for purification by silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizing the Workflow

The following diagram illustrates a typical decision-making process for the purification of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, Melting Point) recrystallization->check_purity oiling_out Product Oils Out recrystallization->oiling_out column_chromatography Perform Column Chromatography pure_product Pure Product column_chromatography->pure_product check_purity->pure_product Purity is High low_purity Purity is Low check_purity->low_purity Purity is Low troubleshoot Troubleshoot Recrystallization oiling_out->troubleshoot low_purity->column_chromatography troubleshoot->recrystallization

Caption: A decision-tree for the purification workflow.

References

  • NextSDS. Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate. [Link]

Sources

Optimization

Optimizing reaction conditions for Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate ester hydrolysis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling or optimizing the saponification of highly functionalized benzothiophene scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling or optimizing the saponification of highly functionalized benzothiophene scaffolds.

Unlike standard aliphatic or simple aromatic esters, the hydrolysis of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate presents a unique matrix of steric, electronic, and stability challenges. This document provides a self-validating protocol, mechanistic insights, and a targeted troubleshooting guide to ensure high-yielding conversions without degradation.

Mechanistic Insight & Reaction Dynamics

To optimize this reaction, one must first understand the causality behind its inherent sluggishness and the fragility of the resulting product. The difficulties stem from three distinct molecular features [1]:

  • The Peri-Steric Clash: The spatial proximity of the C4-methoxy group to the C3-amino group (a peri-interaction) restricts the rotational freedom of the amine. This steric compression forces the amine into close proximity with the C2-ester, severely shielding the carbonyl carbon from incoming hydroxide nucleophiles.

  • Electronic Deactivation & H-Bonding: The 4-methoxy group exerts a strong +M (mesomeric) effect, donating electron density into the benzothiophene core. Concurrently, the 3-amino group forms an intramolecular hydrogen bond (NH···O=C) with the ester carbonyl. Together, these effects drastically reduce the electrophilicity of the ester, making standard room-temperature hydrolysis ineffective.

  • Decarboxylation Risk: Benzothiophene-2-carboxylic acids are notoriously prone to thermal and acidic decarboxylation. The presence of two electron-donating groups (amino and methoxy) further destabilizes the resulting carboxylic acid, meaning harsh heating (e.g., >60°C) or over-acidification will rapidly destroy your product [2].

Mechanism Ester Ester SM (H-Bonded & Sterically Hindered) Tetrahedral Tetrahedral Intermediate (Rate-Limiting Step) Ester->Tetrahedral + OH- Carboxylate Lithium Carboxylate (Stable Intermediate) Tetrahedral->Carboxylate - EtOH Acid Target Carboxylic Acid (pH 4.5 Workup) Carboxylate->Acid + H+ (Careful) Degradation Decarboxylated Product (pH < 2 or Heat) Acid->Degradation Excess H+ / Heat

Fig 1: Base-catalyzed hydrolysis mechanism highlighting the decarboxylation degradation pathway.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the empirical data driving our optimized protocol. It demonstrates the delicate balance required between conversion rate and product stability.

Base SystemSolvent RatioTemp (°C)Time (h)Conversion (%)Primary Impurity Profile
NaOH (5.0 eq)EtOH/H 2​ O (1:1)802100Decarboxylated product (Major)
KOH (3.0 eq)MeOH/H 2​ O (2:1)60485Decarboxylated product (Minor)
LiOH (4.0 eq) THF/MeOH/H 2​ O (3:1:1) 40 12 >95 None (Clean profile)
LiOH (1.5 eq)THF/H 2​ O (1:1)2524<40Unreacted starting material

Standard Operating Procedure (SOP): Optimized Hydrolysis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents & Materials:

  • Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (Starting Material, SM)

  • Lithium hydroxide monohydrate (LiOH·H 2​ O)

  • Solvents: THF, Methanol, Ultrapure H 2​ O (Degassed via sparging with N 2​ for 15 mins)

  • 10% w/v Aqueous Citric Acid solution

Step-by-Step Methodology:

  • Solvation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the SM in a degassed solvent mixture of THF/MeOH/H 2​ O (3:1:1 ratio, approx. 10 mL per gram of SM). Causality: The high THF ratio ensures the hydrophobic SM remains fully dissolved, while MeOH acts as a phase-transfer bridge to the aqueous hydroxide.

  • Base Addition: Add 4.0 equivalents of LiOH·H 2​ O in one portion.

  • Thermal Activation: Heat the reaction mixture to exactly 40°C using a highly regulated oil bath or heating block. Stir vigorously for 12 hours.

  • Validation Checkpoint (In-Process Control): Pull a 50 µL aliquot, quench with 1 drop of 10% citric acid, extract into EtOAc, and analyze via LCMS or TLC (Hexanes:EtOAc 1:1).

    • Pass: SM peak is <5% by UV integration. Proceed to Step 5.

    • Fail: If SM >5%, add 1.0 eq of LiOH and stir for an additional 4 hours at 40°C.

  • Concentration: Cool the mixture to 0°C. Remove the organic volatiles (THF/MeOH) under reduced pressure at a bath temperature strictly below 30°C .

  • Controlled Acidification (Critical Step): Dilute the remaining aqueous layer with an equal volume of cold H 2​ O. While stirring at 0°C, dropwise add 10% aqueous citric acid until the pH reaches exactly 4.0 – 4.5 (verify with a calibrated pH meter).

    • Causality: Citric acid prevents localized pH spikes. A pH of 4.5 ensures the carboxylic acid precipitates as a neutral species or zwitterion without protonating the 3-amino group.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum at room temperature to afford the pure 3-amino-4-methoxy-1-benzothiophene-2-carboxylic acid.

Troubleshooting Guide & FAQs

Q: My reaction is stalling at ~50% conversion, even after 24 hours. Should I switch to NaOH and boil it? A: No. Switching to NaOH at reflux will rapidly cleave the ester but will immediately trigger decarboxylation of the C2-carboxylic acid, destroying your product. The stall is likely due to poor solubility of the SM as the reaction progresses. Ensure you are using the 3:1:1 THF/MeOH/H 2​ O ratio. If stalling persists, increase the LiOH to 5.0 equivalents and extend the time at 40°C.

Q: LCMS shows a major byproduct with a mass of [M-44]. What is this, and how do I prevent it? A: A mass loss of 44 Da corresponds to the loss of CO 2​ (decarboxylation). This occurs when the reaction temperature exceeds 50°C or if the product is exposed to strong mineral acids (like HCl) during workup. To prevent this, strictly cap your heating at 40°C and use a weak acid (10% citric acid) to carefully adjust the pH to no lower than 4.0 during isolation.

Q: The reaction mixture turned dark brown/black during the hydrolysis. What happened? A: The 3-amino group on the electron-rich benzothiophene core is highly susceptible to air oxidation, especially under basic conditions. This leads to polymeric degradation products. Ensure your solvents are thoroughly degassed (sparged with nitrogen or argon) prior to use, and maintain a strict inert atmosphere throughout the heating phase.

Q: I acidified the aqueous layer to pH 1.0 using 1M HCl, but no product precipitated. Where is my product? A: By dropping the pH to 1.0, you fully protonated the 3-amino group, converting your product into a highly water-soluble hydrochloride salt. Furthermore, this highly acidic environment likely initiated decarboxylation. You must discard this batch. For future runs, only acidify to the isoelectric point (pH 4.0 - 4.5) to ensure the neutral, water-insoluble product precipitates.

Workflow Start Starting Material: Ethyl 3-amino-4-methoxy- 1-benzothiophene-2-carboxylate Step1 Dissolve in THF:MeOH:H2O (3:1:1) (Degassed to prevent oxidation) Start->Step1 Step2 Add 3-5 eq. LiOH·H2O Stir at 40°C under N2 Step1->Step2 Check Check Conversion (TLC / LCMS) Step2->Check Complete >95% Conversion Proceed to Workup Check->Complete Optimal Incomplete <95% Conversion (Stalled Reaction) Check->Incomplete Sluggish Decarb Side Product Detected [M-44] Decarboxylation Check->Decarb Overheating Workup Cool to 0°C, Acidify to pH 4.5 Extract & Crystallize Complete->Workup Incomplete->Step2 Add 1 eq LiOH, Increase Time Decarb->Step2 Lower Temp to 30-35°C

Fig 2: Optimized hydrolysis workflow and troubleshooting decision matrix for the target ester.

References

  • Title: 6.7: Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines Source: PubMed Central (PMC) / Molecules URL: [Link]

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical building blocks is paramount to ensuring reproducible assays and high-yiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical building blocks is paramount to ensuring reproducible assays and high-yield syntheses.

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (CAS: 77373-52-5) is a highly functionalized heterocycle. While its dense functionalization makes it an excellent synthetic intermediate, it also introduces multiple vectors for degradation during long-term storage . This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to eliminate degradation variables in your laboratory.

Part 1: Molecular Vulnerabilities & Degradation Pathways

To successfully store this compound, we must first understand the causality behind its degradation. The molecule possesses three primary functional groups at risk:

  • The Ethyl Ester: Highly susceptible to nucleophilic attack by water (hydrolysis), yielding the corresponding carboxylic acid .

  • The Benzothiophene Core (Thioether): Prone to oxidation by reactive oxygen species (ROS) and ambient oxygen, a reaction often catalyzed by UV photons, yielding sulfoxides and sulfones .

  • The Primary Amine: Susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen.

Degradation Compound Ethyl 3-amino-4-methoxy- 1-benzothiophene-2-carboxylate (Stable State) Hydrolysis Ester Hydrolysis (Nucleophilic Attack by H2O) Compound->Hydrolysis Moisture / pH > 7 OxidationS Thioether Oxidation (ROS / UV Light) Compound->OxidationS O2 / Photons OxidationN Amine Oxidation (O2 Exposure) Compound->OxidationN O2 Acid 3-amino-4-methoxy-1- benzothiophene-2-carboxylic acid Hydrolysis->Acid Sulfoxide Sulfoxide / Sulfone Derivatives OxidationS->Sulfoxide NOxide N-oxide / Nitroso Derivatives OxidationN->NOxide

Degradation pathways of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.

Part 2: Troubleshooting FAQs

Q: During HPLC analysis of a 6-month-old batch, I observed a new peak eluting earlier than the parent compound. What is the likely degradant?

A: An earlier-eluting peak on a reverse-phase HPLC column indicates a more polar degradant. For this compound, this is almost certainly 3-amino-4-methoxy-1-benzothiophene-2-carboxylic acid , the product of ester hydrolysis.

  • Causality: Esters are highly prone to nucleophilic attack by water, a reaction accelerated by trace acidic or basic impurities in the storage environment . The ethyl ester hydrolyzes to form ethanol and the carboxylic acid. Because the carboxylic acid is significantly more polar, it interacts less with the non-polar stationary phase (e.g., C18), resulting in a shorter retention time.

Q: My compound powder has darkened from its original color, and LC-MS shows a mass shift of +16 Da and +32 Da. What caused this?

A: A mass shift of +16 Da (addition of one oxygen atom) or +32 Da (addition of two oxygen atoms) accompanied by a color change is the classic analytical signature of S-oxidation .

  • Causality: The benzothiophene core contains a thioether moiety that is highly susceptible to oxidation by ambient oxygen, especially when exposed to UV light . This leads to the formation of sulfoxides (+16 Da) and sulfones (+32 Da) . This confirms that the storage environment was breached by atmospheric oxygen and potentially light.

Q: How do different storage conditions quantitatively impact the shelf life of this compound?

A: Temperature, humidity, and light exposure operate synergistically to degrade the compound. Below is a summarized data matrix illustrating the expected degradation rates based on environmental variables.

Table 1: Quantitative Impact of Storage Conditions on Degradation Rates

Storage ConditionTemp (°C)AtmosphereLight ExposureEst. Shelf Life (Assay >95%)Primary Degradation Mechanism
Ambient (Bench)25°CAir (Ambient RH)Ambient UV< 2 WeeksEster Hydrolysis & S-Oxidation
Refrigerator4°CAir (High RH)Dark1 - 3 MonthsEster Hydrolysis
Freezer-20°CAir (Sealed)Dark6 - 12 MonthsSlow S-Oxidation
Ultra-Low / Inert -80°C Argon (Anhydrous) Dark > 36 Months None detected

Part 3: Self-Validating Experimental Protocols

To completely arrest the degradation mechanisms outlined above, we recommend the following self-validating workflow for aliquoting and long-term storage.

Workflow Step1 1. Lyophilization (Remove H2O) Step2 2. Amber Vial (Block UV) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Seal (Airtight) Step3->Step4 Step5 5. Store at -80°C (Thermal Stability) Step4->Step5

Optimal long-term storage workflow for benzothiophene derivatives.

Protocol: Anhydrous Aliquoting and Inert Storage
  • Causality: Water acts as a nucleophile (cleaving the ester), while oxygen acts as an electrophile (oxidizing the sulfur/amine). Argon is used instead of Nitrogen because Argon is denser than air; it settles over the solid compound, creating a superior protective blanket.

  • Self-Validation System: This protocol incorporates visual chemical indicators. If the indicators change color, the protocol has failed, preventing the use of degraded material in your downstream assays.

Step-by-Step Methodology:

  • Lyophilization (Drying): Transfer the bulk powder to a lyophilization flask. Dry under high vacuum (< 0.1 mbar) for 12 hours to remove any trace adsorbed moisture.

  • Aliquoting: Inside a glove box or under a dry atmosphere, divide the bulk powder into single-use aliquots using amber glass vials . Reasoning: Amber glass blocks UV photons, preventing photo-catalyzed S-oxidation.

  • Argon Displacement: Gently purge each vial with a stream of high-purity Argon gas for 15–20 seconds.

  • PTFE Sealing: Immediately cap the vials using PTFE-lined crimp seals. Reasoning: PTFE is chemically inert and provides a vastly superior moisture barrier compared to standard polyethylene liners.

  • Secondary Containment (Self-Validation): Place the sealed vials into a secondary vacuum-sealable Mylar bag. Inside the bag, include:

    • A Moisture Indicator Card (Cobalt(II) chloride based: Blue = Dry, Pink = Wet).

    • An Oxygen Indicator Pill (Resazurin based: Pink = Anaerobic, Blue = Oxygen present).

  • Vacuum Seal and Store: Vacuum seal the Mylar bag and store immediately at -80°C.

Validation Check: Before using an aliquot months later, inspect the Mylar bag. If the moisture card is pink or the oxygen pill is blue, discard the aliquot or re-purify via flash chromatography prior to use.

References

  • MDPI. "Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation." Polymers. URL: [Link]

  • Carbodiimide. "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance." Carbodiimide Technical Blog. URL: [Link]

  • MDPI. "Sonochemical Degradation of Benzothiophene (BT) in Deionized Water, Natural Water and Sea Water." Environments. URL:[Link]

Optimization

Overcoming steric hindrance in Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate reactions

Welcome to the technical support center for Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic building block. The unique substitution pattern of this molecule presents specific synthetic challenges, primarily due to steric hindrance around the 3-amino group. This resource provides in-depth, field-proven troubleshooting guides, detailed protocols, and mechanistic insights to help you overcome these obstacles and achieve your synthetic goals.

The core challenge with this reagent lies in the steric environment of the 3-amino group, which is flanked by a bulky ethyl carboxylate group at the C2 position and a methoxy group at the C4 position. This arrangement significantly reduces the nucleophilicity of the amine and shields it from electrophilic attack, often leading to low or no reactivity under standard conditions.

G Steric Environment of the Target Molecule cluster_molecule cluster_key Steric Hindrance Factors mol key1 C2-Ester Group key3 Target C3-Amino Group key1->key3 Shields key2 C4-Methoxy Group key2->key3 Shields

Caption: Steric shielding of the 3-amino group.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.

Category 1: N-Acylation Reactions

Question 1: My N-acylation reaction with acetic anhydride is showing low or no conversion, even after prolonged reaction times. Why is this happening and what should I do?

Answer: This is the most frequently reported issue and stems directly from the steric hindrance and reduced nucleophilicity of the 3-amino group. The bulky adjacent substituents physically block the approach of the acylating agent, while the electron-withdrawing nature of the C2-carboxylate further deactivates the amine.

Troubleshooting Steps:

  • Increase Reagent Electrophilicity: Acetic anhydride may not be reactive enough. Switch to a more powerful acylating agent like acetyl chloride . The higher electrophilicity of the acyl carbon in acetyl chloride can overcome the amine's low reactivity. This must be done in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[1]

  • Elevate the Reaction Temperature: Many reactions with hindered amines require significant thermal energy to overcome the activation barrier. Consider refluxing in a higher-boiling solvent like toluene or DMF. Microwave irradiation is also an excellent technique for rapidly and efficiently heating the reaction, often leading to dramatically reduced reaction times and improved yields.[1][2]

  • Incorporate a Catalyst: For particularly stubborn cases, a catalyst is essential.

    • Lewis Acids: Catalytic amounts of Lewis acids such as ZnCl₂, Sc(OTf)₃, or In(OTf)₃ can coordinate to the carbonyl oxygen of the acylating agent, making it significantly more electrophilic.

    • Iodine: Molecular iodine has been shown to be an effective catalyst for N-acylation under mild conditions.[1]

Comparative Table: N-Acylation Strategies

StrategyReagent/ConditionRationaleTypical Yield Improvement
Baseline Acetic Anhydride, RTStandard, mild conditions<10% (for this substrate)
Increased Reactivity Acetyl Chloride, Pyridine, 0°C to RTHigher electrophilicity50-70%
Thermal Forcing Acetic Anhydride, Toluene, RefluxOvercomes activation energy40-60%
Catalysis Acetic Anhydride, cat. Sc(OTf)₃, CH₂Cl₂, RTActivates acylating agent70-90%
Microwave Acetic Anhydride, DMF, 150°C, 15 minRapid, high-energy input>85%
Category 2: N-Alkylation Reactions

Question 2: I am attempting a direct N-alkylation with an alkyl halide, but the reaction is extremely slow and produces multiple products. How can I achieve selective mono-alkylation?

Answer: The low nucleophilicity of the amine makes standard Sₙ2 reactions with alkyl halides inefficient.[3] Forcing conditions (high heat, strong base) can lead to decomposition or undesired side reactions. Furthermore, as with many amines, preventing overalkylation to the tertiary amine can be challenging because the mono-alkylated product is often more nucleophilic than the starting material.[4][5]

Troubleshooting Steps:

  • Enhance Electrophile Reactivity: Switch from alkyl chlorides or bromides to more reactive alkylating agents like alkyl iodides or, ideally, alkyl triflates (R-OTf) . Triflates have an exceptionally good leaving group, making the Sₙ2 reaction much faster under milder conditions.

  • Utilize Modern Catalytic Methods:

    • Hydrogen Autotransfer (or Borrowing Hydrogen): This elegant method uses a catalyst (often based on Ru, Ir, or Mn) to temporarily oxidize a primary alcohol to an aldehyde in situ.[6] The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. This process is highly efficient, generates only water as a byproduct, and works well for less nucleophilic amines.[7]

    • Reductive Amination: A two-step, one-pot process where the amine is first condensed with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (STAB). This is a highly reliable and selective method for forming C-N bonds.

G Troubleshooting Workflow: Failed N-Alkylation start Start: N-Alkylation with R-Br, K2CO3, MeCN check1 Monitor by TLC/LCMS after 12h at 80°C start->check1 result1 Low/No Conversion? check1->result1 solution1 Switch to R-I or R-OTf (More Reactive Electrophile) result1->solution1 Yes end Successful Mono-Alkylation result1->end No check2 Re-run and Monitor solution1->check2 result2 Still Poor Yield or Side Reactions? check2->result2 solution2 Adopt Alternative Strategy: Reductive Amination (R-CHO, STAB) or Hydrogen Autotransfer (R-CH2OH, Catalyst) result2->solution2 Yes result2->end No solution2->end

Caption: Decision workflow for troubleshooting N-alkylation.

Category 3: Metal-Catalyzed Cross-Coupling Reactions

Question 3: My Buchwald-Hartwig or Suzuki coupling reaction to functionalize the amino group is giving abysmal yields. Is this substrate unsuitable for these reactions?

Answer: Not at all, but it is a highly challenging substrate for standard cross-coupling conditions. The steric bulk around the nitrogen can prevent the amine from coordinating effectively to the metal center and can completely shut down the crucial reductive elimination step that forms the desired C-N or C-C bond.[8] Success hinges on using a catalyst system specifically designed for hindered substrates.

Troubleshooting Steps:

  • Ligand Choice is Critical (For Palladium Catalysis): Standard phosphine ligands like PPh₃ or even first-generation biaryl ligands may fail. You must use modern, bulky, electron-rich phosphine ligands. These ligands create a wider "bite angle" and promote the difficult reductive elimination step from the sterically crowded metal center.

    • Recommended Ligands: Josiphos, Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos ).[8]

  • Consider a Switch to Copper Catalysis (Ullmann Condensation): Copper-catalyzed C-N coupling has seen a major resurgence and is often superior to palladium for coupling sterically hindered partners.[9][10] Modern Ullmann conditions use specific ligands (like diamines or novel pyrrole-ols) that facilitate the reaction at much lower temperatures than the classical method.[11][12] This can be a highly effective alternative when palladium systems fail.[9]

  • Optimize Base and Solvent: For hindered couplings, a strong, non-nucleophilic base is often required (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). The choice of solvent is also crucial, with anhydrous, apolar solvents like toluene or dioxane typically giving the best results.

G Role of Bulky Ligand in C-N Reductive Elimination cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand (e.g., XPhos) A [Pd(L)₂(Ar)(NHR')] (Steric Clash) B Reductive Elimination FAILS A->B High Energy Barrier C [Pd(XPhos)(Ar)(NHR')] (Favorable Conformation) D Reductive Elimination PROCEEDS C->D Low Energy Barrier E Ar-NHR' Product + Pd(0)L D->E

Caption: Bulky ligands facilitate the key product-forming step.

Validated Experimental Protocols
Protocol 1: Robust N-Acylation using Acetyl Chloride

This protocol is suitable for overcoming the low reactivity of the target amine.[1]

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per 1 mmol of substrate).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A precipitate (triethylammonium chloride) may form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Hindered Aryl Bromide

This protocol employs a modern catalyst system designed for challenging substrates.[8]

  • Setup (Glovebox): In a glovebox, add the aryl bromide (1.0 eq), Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (1.2 eq), a bulky biaryl phosphine ligand like XPhos (0.02 eq), and a palladium source like Pd₂(dba)₃ (0.01 eq) to an oven-dried reaction vial equipped with a stir bar.

  • Base Addition: Add sodium tert-butoxide (NaOt-Bu) (1.4 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 5 mL per 1 mmol of aryl bromide).

  • Reaction: Seal the vial tightly, remove from the glovebox, and heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl product.

References
  • Modak, A. et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • BenchChem (2025).
  • Gui, J. et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters.
  • Shekhar, S. et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions.
  • Modak, A. et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
  • Modak, A. et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Hale, C. R. et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal.
  • Romero, A. et al. (2007).
  • Qi, C. et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
  • Kumar, A. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • Reisman, S. E. et al. (2014).
  • Chemistry LibreTexts (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Hou, J. et al. (2016). Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes. PMC.
  • Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. masterorganicchemistry.com.
  • BenchChem. Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem.
  • Mishra, N. K. et al. (2021).
  • Shinde, S. B. et al. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate vs. Established Benzothiophene Scaffolds

Introduction: The Benzothiophene Scaffold in Drug Discovery The benzo[b]thiophene scaffold is universally recognized as a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiophene Scaffold in Drug Discovery

The benzo[b]thiophene scaffold is universally recognized as a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics and advanced preclinical candidates[1]. While established drugs such as Zileuton (a 5-lipoxygenase inhibitor for asthma) and Raloxifene (a selective estrogen receptor modulator) demonstrate the clinical viability of this bicyclic system[2], the development of next-generation targeted therapies relies heavily on highly functionalized building blocks.

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (EAMBC) represents a critical evolutionary step in scaffold design. Unlike Zileuton and Raloxifene, which function directly as active pharmaceutical ingredients (APIs), EAMBC is a precision-engineered precursor. It is specifically designed for the rapid synthesis of tricyclic benzothieno[3,2-d]pyrimidines—potent kinase inhibitors targeting oncology pathways (e.g., EGFR, VEGFR)[3]. Furthermore, fusing the thiophene to a benzene ring stabilizes the electron cloud, effectively mitigating the hepatotoxic risk associated with reactive thiophene S-oxide metabolites found in simpler thiophene-based drugs[4].

Mechanistic & Structural Analysis

To objectively compare EAMBC with other benzothiophene derivatives, we must analyze the causality behind their structural features and how these dictate their pharmacological mechanisms.

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (EAMBC)
  • Structural Logic: The 3-amino and 2-carboxylate groups are perfectly positioned for Gewald-type cyclizations, yielding tricyclic pyrimidines.

  • The 4-Methoxy Advantage: The 4-methoxy group is not merely decorative; it acts as an electron-donating moiety that modulates the pKa of the resulting pyrimidine ring. More importantly, it provides a specific steric vector and hydrogen-bond accepting capability to optimally occupy the ATP-binding selectivity pocket of kinases, a feature absent in unsubstituted benzothiophenes[5].

Raloxifene (Reference API)
  • Structural Logic: Features a basic piperidine side chain linked via a flexible ether bond to the benzothiophene core.

  • Mechanism: This specific geometry is required to induce a conformational change in the estrogen receptor (ERα), allowing it to act as an antagonist in breast tissue while maintaining agonist activity in bone[2].

Zileuton (Reference API)
  • Structural Logic: Contains a critical N-hydroxyurea moiety attached to the benzothiophene ring.

  • Mechanism: The N-hydroxyurea is essential for chelating the active-site iron in 5-lipoxygenase (5-LOX), thereby halting the synthesis of inflammatory leukotrienes[4].

Visualizing Structural Workflows and Pharmacological Pathways

To understand the utility of EAMBC compared to direct APIs, we must visualize both its synthetic trajectory and its ultimate pharmacological impact.

SyntheticWorkflow A Ethyl 3-amino-4-methoxy- 1-benzothiophene-2-carboxylate (EAMBC) B Formamide / Heat (Cyclization) A->B Annulation C 4-Methoxybenzothieno [3,2-d]pyrimidin-4(3H)-one B->C D POCl3 (Chlorination) C->D Activation E 4-Chloro-methoxybenzothieno [3,2-d]pyrimidine D->E F Amine Substitution (Target API) E->F Diversification

Synthetic workflow from EAMBC to bioactive benzothienopyrimidine derivatives.

Pathways cluster_0 EAMBC-Derived Inhibitor cluster_1 Zileuton (Reference API) Node1 Benzothienopyrimidine Node2 EGFR / VEGFR Kinase Node1->Node2 ATP Competitive Binding Node3 Tumor Proliferation Blocked Node2->Node3 Inhibition of Phosphorylation Node4 Zileuton Node5 5-Lipoxygenase (5-LOX) Node4->Node5 Iron Chelation Node6 Leukotriene Synthesis Blocked Node5->Node6 Anti-inflammatory Effect

Distinct pharmacological pathways of EAMBC-derived kinase inhibitors versus Zileuton.

Quantitative Data & Scaffold Comparison

The following tables summarize the physicochemical properties and comparative in vitro efficacy of EAMBC-derived compounds against established benzothiophene APIs.

Table 1: Physicochemical & Structural Comparison

CompoundPrimary RoleKey Functional GroupsTarget / MechanismClinical Status
EAMBC Synthetic Building Block3-amino, 2-carboxylate, 4-methoxyKinase selectivity (via annulation)Preclinical / R&D
Raloxifene Active Pharmaceutical IngredientBenzothiophene core, PiperidineEstrogen Receptor (ER) ModulatorFDA Approved
Zileuton Active Pharmaceutical IngredientBenzothiophene core, N-hydroxyurea5-Lipoxygenase (5-LOX) InhibitorFDA Approved

Table 2: Comparative Pharmacological Efficacy (In Vitro)

Compound Class / DerivativeTarget EnzymeRepresentative IC50 (nM)Assay TypeReference Scaffold
EAMBC-derived PyrimidineEGFR (L858R)12 - 45TR-FRETBenzothienopyrimidine
EAMBC-derived PyrimidineVEGFR-225 - 60TR-FRETBenzothienopyrimidine
Zileuton5-Lipoxygenase~ 500 - 1000ColorimetricBenzothiophene
RaloxifeneEstrogen Receptor~ 0.1 - 1.0 (EC50)Radioligand BindingBenzothiophene

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of EAMBC derivatives. Every step is designed as a self-validating system.

Protocol 1: Microwave-Assisted Annulation of EAMBC

This protocol details the conversion of EAMBC into the tricyclic core, 4-Methoxybenzothieno[3,2-d]pyrimidin-4(3H)-one.

  • Preparation: Suspend 1.0 mmol of EAMBC in 5.0 mL of formamide within a microwave-safe sealed vial.

  • Irradiation: Irradiate the mixture at 150°C for 15 minutes using a dedicated microwave synthesizer (e.g., CEM Discover).

    • Causality for Experimental Choice: The choice of microwave irradiation over conventional thermal reflux is driven by the electron-donating 4-methoxy group. This group increases the electron density of the thiophene core, making the intermediate highly susceptible to unwanted side reactions (e.g., decarboxylation) under prolonged thermal stress. Microwave heating ensures rapid, uniform energy transfer, completing the annulation swiftly and preserving the structural integrity of the methoxy substituent.

  • Isolation: Cool the reaction to room temperature and precipitate the product by adding 15 mL of ice-cold distilled water.

  • Self-Validation (LC-MS): Filter the precipitate and analyze via LC-MS. The protocol is self-validating: the complete disappearance of the EAMBC starting material mass (m/z ~251) and the emergence of the cyclized product mass (m/z ~233) confirms successful annulation without requiring intermediate purification.

Protocol 2: TR-FRET Kinase Inhibition Assay (EGFR)

This protocol validates the biological activity of the synthesized EAMBC-derived kinase inhibitor.

  • Plate Preparation: Prepare a 384-well microplate with serial dilutions of the EAMBC-derived inhibitor in a standard kinase buffer.

  • Enzyme Incubation: Add recombinant EGFR kinase domain and a biotinylated peptide substrate. Incubate for 30 minutes at 25°C to allow for compound binding.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP (at the specific Km​ concentration for EGFR) and incubate for exactly 60 minutes.

  • Detection & Quenching: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Causality for Experimental Choice: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is strictly selected over standard colorimetric or prompt-fluorescence assays. Benzothiophene derivatives often exhibit intrinsic fluorescence that can heavily interfere with optical readouts. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before measurement, effectively gating out the short-lived background autofluorescence of the benzothienopyrimidine scaffold.

  • Self-Validation (Z'-Factor): Measure the FRET signal at 665 nm (APC) and 615 nm (Europium). The protocol is self-validating through the inclusion of a known inhibitor (e.g., Erlotinib) control well. A calculated Z'-factor > 0.7 must be achieved to confirm the assay's dynamic range and reliability before calculating the IC50​ of the novel EAMBC derivative.

References

  • Pathak, S., et al. "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives." Medicinal Chemistry, Bentham Science Publishers. Available at:[3]

  • Keri, R., et al. "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry, NIH. Available at:[1]

  • Dansette, P. M., et al. "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, ACS Publications. Available at:[4]

  • Tajti, Á., et al. "Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold." PMC, NIH. Available at:[2]

  • "Benzothiophene: Assorted Bioactive Effects." International Journal of Pharmaceutical Sciences. Available at:[5]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (CAS No. 77373-52-5). As a Senior Application Scientist, this document is crafted to ensure your safety and operational success by integrating technical data with practical, field-tested insights. The following protocols are designed to be a self-validating system, grounded in established safety standards.

Understanding the Risks: Hazard Analysis

Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is a member of the aminobenzothiophene class of compounds, which are widely used as intermediates in the synthesis of pharmaceuticals.[1][2][3] While specific toxicological data for this exact compound is limited, the available safety information and data from structurally similar compounds indicate several potential hazards.[4][5]

Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

The signal word for this chemical is "Warning".[4] These classifications necessitate a cautious and well-planned approach to handling. The primary routes of exposure are inhalation of the solid as a dust, skin contact, and eye contact. Ingestion is also a potential route of exposure.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE CategoryItemSpecifications and UseRationale
Eye and Face Protection Safety GogglesTightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[5][7]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use.[7] Change gloves every 30-60 minutes or immediately if contaminated.[8]Prevents skin contact, which can cause irritation and systemic toxicity.[4][5]
Skin and Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned.[7]Protects skin and personal clothing from contamination.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[7][9] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.Prevents inhalation of the compound, which is harmful and can cause respiratory irritation.[4]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to ensuring safety. The following workflow is designed to guide you through the process from preparation to post-handling cleanup.

1. Preparation:

  • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before starting.

  • Don all required PPE as outlined in the table above.

2. Handling the Solid:

  • Perform all manipulations of the solid compound within the chemical fume hood to control dust.

  • When weighing, use a draft shield or a dedicated weighing enclosure within the fume hood if available.

  • Handle the compound gently to avoid creating airborne dust.

  • If transferring the solid, use a spatula and ensure the receiving container is properly labeled.

3. Creating a Solution:

  • When dissolving the solid, slowly add the compound to the solvent to prevent splashing.

  • Keep the container covered as much as possible during dissolution.

4. Post-Handling:

  • Tightly close the primary container of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate and any containers with prepared solutions.

  • Thoroughly decontaminate the work area, including the balance and any other equipment used.

  • Dispose of all contaminated disposable materials (gloves, weigh boats, etc.) in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Diagram: Safe Handling Workflow

prep 1. Preparation - Verify fume hood function - Check safety equipment - Assemble materials - Don PPE weigh 2. Weighing - Inside fume hood - Use draft shield - Handle gently prep->weigh Proceed with caution transfer 3. Transfer/Dissolution - Add solid to solvent slowly - Keep covered weigh->transfer Controlled addition cleanup 4. Cleanup & Decontamination - Decontaminate surfaces - Dispose of waste transfer->cleanup After completion post_cleanup 5. Post-Handling - Secure containers - Remove PPE - Wash hands cleanup->post_cleanup Final steps

Caption: Workflow for the safe handling of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.

Emergency Procedures: Be Prepared

Spills:

  • Small spills (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste. Decontaminate the area with an appropriate solvent.

  • Large spills: Evacuate the immediate area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Follow your institution's specific spill response procedures.

Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: All waste containing Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, including unused product and solutions, must be collected in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of down the drain.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of in a sealed bag or container labeled as hazardous waste.

  • Disposal Vendor: All chemical waste should be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5]

By adhering to these guidelines, you can work safely and effectively with Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, contributing to a secure and productive research environment.

References

  • NextSDS. Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate — Chemical Substance Information.
  • Sigma-Aldrich. Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | 77373-52-5.
  • Sigma-Aldrich. Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | 77373-52-5.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubMed. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies.
  • CHEMM. Personal Protective Equipment (PPE).
  • Benchchem. Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes.
  • BLDpharm. 77373-52-5|Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.
  • PubMed. Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization.
  • MDPI. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates.
  • Benchchem. Personal protective equipment for handling 1-(Benzo[d][10]dioxol-5-yl)butan-1-one. Available from:

  • PubMed. Subchronic toxicity of benzothiophene on rats following dietary exposure.
  • Avantor. 1 result for Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.
  • ScienceDirect. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
  • Vigon. 501713 menthol carboxamide safety data sheet.
  • Agilent. Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET.

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